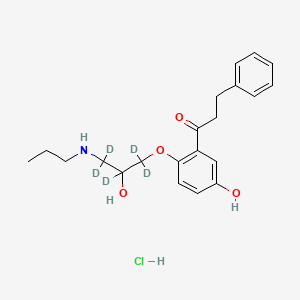

![molecular formula C37H39IO9 B1139408 (13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate CAS No. 335151-55-8](/img/structure/B1139408.png)

(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6’-Iodoresiniferatoxin is a semi-synthetic compound derived from resiniferatoxin. It is known for its high affinity and partial agonistic activity towards the Transient Receptor Potential Vanilloid 1 receptor. This compound is primarily used in scientific research to study pain pathways and thermoregulation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6’-Iodoresiniferatoxin is synthesized from resiniferatoxin through an electrophilic aromatic substitution reaction. The iodination occurs at the 5-position of the aromatic ring, converting resiniferatoxin into 6’-Iodoresiniferatoxin .

Industrial Production Methods: The industrial production of 6’-Iodoresiniferatoxin involves the same electrophilic aromatic substitution process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, typically involving the use of solvents like dimethyl sulfoxide and ethanol .

Analyse Chemischer Reaktionen

Types of Reactions: 6’-Iodoresiniferatoxin primarily undergoes substitution reactions. The iodination process itself is a form of electrophilic aromatic substitution.

Common Reagents and Conditions:

Reagents: Iodine, solvents like dimethyl sulfoxide and ethanol.

Major Products: The major product of the iodination reaction is 6’-Iodoresiniferatoxin itself. Further reactions can lead to deiodination, converting it back to resiniferatoxin .

Wissenschaftliche Forschungsanwendungen

6’-Iodoresiniferatoxin is widely used in scientific research due to its unique properties:

Chemistry: It serves as a model compound for studying electrophilic aromatic substitution reactions.

Biology: It is used to investigate the role of the Transient Receptor Potential Vanilloid 1 receptor in pain and thermoregulation.

Medicine: Research on 6’-Iodoresiniferatoxin contributes to the development of new analgesics and anti-inflammatory drugs.

Industry: It is used in the development of new chemical sensors and analytical techniques

Wirkmechanismus

6’-Iodoresiniferatoxin exerts its effects by binding to the Transient Receptor Potential Vanilloid 1 receptor. This binding blocks the channel pore, preventing the influx of calcium ions. This action inhibits the receptor’s ability to transmit pain signals and regulate temperature. Recent studies have also shown that at higher concentrations, 6’-Iodoresiniferatoxin can exhibit partial agonistic effects, increasing intracellular calcium levels .

Vergleich Mit ähnlichen Verbindungen

Resiniferatoxin: The parent compound from which 6’-Iodoresiniferatoxin is derived. It is a potent agonist of the Transient Receptor Potential Vanilloid 1 receptor.

Capsaicin: Another well-known agonist of the Transient Receptor Potential Vanilloid 1 receptor, commonly found in chili peppers.

Dihydrocapsaicin: A derivative of capsaicin with similar properties.

Uniqueness: 6’-Iodoresiniferatoxin is unique due to its partial agonistic activity and high affinity for the Transient Receptor Potential Vanilloid 1 receptor. Unlike resiniferatoxin, which is a full agonist, 6’-Iodoresiniferatoxin can act as both an antagonist and a partial agonist, depending on the concentration .

Eigenschaften

IUPAC Name |

(13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-24(17-34(42)30(37)11-21(3)32(34)41)19-44-31(40)14-25-13-29(43-5)28(39)15-27(25)38/h6-13,15,22,26,30,33,39,42H,1,14,16-19H2,2-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITCVPTZKLXSKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H39IO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

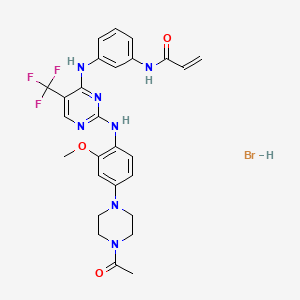

![4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B1139346.png)